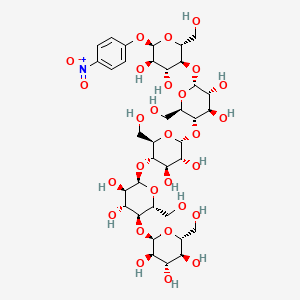

4-Nitrophenyl-alpha-D-maltopentaoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Nitrophenyl-alpha-D-maltopentaoside is a chromogenic substrate used primarily for the detection and measurement of alpha-amylase activity. This compound is a derivative of maltopentaose, a carbohydrate composed of five glucose units linked by alpha-1,4-glycosidic bonds, with a 4-nitrophenyl group attached to the terminal glucose unit. The presence of the 4-nitrophenyl group allows for the colorimetric detection of enzymatic activity, making it a valuable tool in biochemical assays .

Mécanisme D'action

Target of Action

The primary target of 4-Nitrophenyl-alpha-D-maltopentaoside is the enzyme α-amylase . This enzyme plays a crucial role in the breakdown of starch, a complex carbohydrate, into simpler sugars.

Mode of Action

This compound acts as a chromogenic substrate for α-amylase . When α-amylase acts on this compound, it cleaves the glycosidic bonds, releasing 4-nitrophenol. The release of 4-nitrophenol can be monitored spectrophotometrically, providing a measure of α-amylase activity.

Analyse Biochimique

Biochemical Properties

In biochemical reactions, 4-Nitrophenyl-alpha-D-maltopentaoside interacts with the enzyme alpha-amylase . The nature of this interaction involves the cleavage of the this compound molecule by the enzyme, which results in the release of a yellow solution .

Cellular Effects

The effects of this compound on cells and cellular processes are largely determined by its interactions with enzymes such as alpha-amylase

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its role as a substrate for alpha-amylase . This enzyme cleaves the this compound molecule, leading to the release of a yellow solution . This process may involve binding interactions with the enzyme, potentially leading to enzyme activation .

Metabolic Pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl-alpha-D-maltopentaoside typically involves the enzymatic modification of maltopentaose. One common method is the transglycosylation reaction using beta-D-galactosidase from Bacillus circulans. This enzyme catalyzes the transfer of the 4-nitrophenyl group to the nonreducing end of the maltopentaose molecule .

Industrial Production Methods

Industrial production of this compound follows similar enzymatic processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using chromatographic techniques and dried to obtain a stable powder form .

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitrophenyl-alpha-D-maltopentaoside primarily undergoes hydrolysis reactions catalyzed by alpha-amylase. The enzyme cleaves the glycosidic bonds within the maltopentaose chain, releasing 4-nitrophenol, which can be detected colorimetrically .

Common Reagents and Conditions

The hydrolysis reaction typically occurs in aqueous solutions at optimal pH and temperature conditions for alpha-amylase activity. Common reagents include buffer solutions to maintain the pH and stabilizers to preserve enzyme activity .

Major Products

The major product of the hydrolysis reaction is 4-nitrophenol, which exhibits a yellow color and can be quantified spectrophotometrically. The other products are shorter maltodextrins resulting from the cleavage of the maltopentaose chain .

Applications De Recherche Scientifique

4-Nitrophenyl-alpha-D-maltopentaoside is widely used in scientific research for the following applications:

Biochemistry: It serves as a substrate for measuring alpha-amylase activity in various biological samples, including serum and tissue extracts.

Clinical Diagnostics: The compound is used in diagnostic assays to detect and quantify alpha-amylase levels, which are important markers for conditions such as pancreatitis and salivary gland disorders.

Industrial Applications: In the food industry, it is used to monitor the activity of amylases in processes such as starch conversion and brewing.

Comparaison Avec Des Composés Similaires

4-Nitrophenyl-alpha-D-maltopentaoside is unique due to its specific structure and chromogenic properties. Similar compounds include:

4-Nitrophenyl-alpha-D-maltotrioside: A shorter analog with three glucose units, used for similar enzymatic assays.

4-Nitrophenyl-alpha-D-maltohexaoside: A longer analog with six glucose units, providing different kinetic properties and substrate specificity.

4-Nitrophenyl-alpha-D-glucopyranoside: A single glucose unit derivative, used for detecting glucosidase activity.

These compounds share the common feature of having a 4-nitrophenyl group, which allows for colorimetric detection, but differ in the length of the carbohydrate chain, affecting their enzymatic interactions and applications .

Propriétés

Numéro CAS |

66068-38-0 |

|---|---|

Formule moléculaire |

C36H55NO28 |

Poids moléculaire |

949.8 g/mol |

Nom IUPAC |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C36H55NO28/c38-5-12-17(43)18(44)23(49)33(57-12)62-29-14(7-40)59-35(25(51)20(29)46)64-31-16(9-42)61-36(27(53)22(31)48)65-30-15(8-41)60-34(26(52)21(30)47)63-28-13(6-39)58-32(24(50)19(28)45)56-11-3-1-10(2-4-11)37(54)55/h1-4,12-36,38-53H,5-9H2/t12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31?,32+,33-,34-,35-,36-/m1/s1 |

Clé InChI |

YXGBAQKCCMQLGH-VQSBMGSQSA-N |

SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)O |

SMILES isomérique |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H](C([C@H](O4)CO)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O)O)O)O |

SMILES canonique |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)O |

Pictogrammes |

Irritant |

Synonymes |

4-nitrophenyl maltopentaoside p-nitrophenyl alpha-maltopentaoside |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-4-methylaniline](/img/structure/B3042642.png)

![5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3042645.png)

![4-(tert-butyl)phenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B3042646.png)

![1,3-benzodioxol-5-yl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B3042648.png)

![5-{2-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]vinyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3042649.png)

![4-(trifluoromethyl)phenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B3042650.png)

![3-[4-(tert-butyl)phenyl]-5-{2-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]vinyl}-1,2,4-oxadiazole](/img/structure/B3042651.png)

![2,3,3-Trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-2-propen-1-one](/img/structure/B3042652.png)

![Ethyl 2-[2-(2-chloroacetyl)hydrazino]-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B3042653.png)

![Ethyl 2-{2-[3-(chloromethyl)benzoyl]hydrazino}-4-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B3042654.png)

![Ethyl 3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate](/img/structure/B3042663.png)